

Spectroscopic Characterization of Methyl 5-Fluoro-2-morpholinobenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 5-Fluoro-2-morpholinobenzoate*

CAS No.: 1256633-20-1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-2-morpholinobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a fluorine atom, a morpholine moiety, and a methyl ester group on a benzene ring, gives rise to a unique set of physicochemical properties and a distinct spectroscopic fingerprint. Accurate characterization of this molecule is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 5-Fluoro-2-morpholinobenzoate**. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. The methodologies for data acquisition and interpretation are detailed to offer a self-validating framework for researchers.

Molecular Structure and Key Spectroscopic Features

The structure of **Methyl 5-Fluoro-2-morpholinobenzoate** comprises several key functional groups that will dictate its spectroscopic behavior:

- 1,2,4-trisubstituted benzene ring: The substitution pattern on the aromatic ring will lead to characteristic splitting patterns in the ^1H NMR spectrum.
- Fluorine substituent: The highly electronegative fluorine atom will significantly influence the chemical shifts of nearby protons and carbons in the NMR spectra and will itself be observable in ^{19}F NMR.
- Morpholine ring: The protons on the morpholine ring will exhibit distinct chemical shifts, likely as two separate multiplets due to their different chemical environments relative to the benzene ring.
- Methyl ester group: This group will show a characteristic singlet in the ^1H NMR spectrum and distinct resonances for the methyl and carbonyl carbons in the ^{13}C NMR spectrum. The carbonyl group will also have a strong, characteristic absorption in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Methyl 5-Fluoro-2-morpholinobenzoate**, ^1H , ^{13}C , and ^{19}F NMR spectra will provide critical structural information.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or $\text{DMSO-}d_6$). The choice of solvent can slightly influence chemical shifts.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.
- ^1H NMR Acquisition:

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical spectral parameters include a 30-degree pulse angle, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
- Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Obtain a proton-decoupled ^{13}C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon.
 - A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- ^{19}F NMR Acquisition:
 - Acquire a one-dimensional ^{19}F NMR spectrum. Due to the high sensitivity and 100% natural abundance of ^{19}F , this is a relatively quick experiment.
- 2D NMR Experiments (Optional but Recommended):
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks, particularly within the aromatic and morpholine systems.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C , which is invaluable for assigning quaternary carbons and confirming the connectivity of the substituents.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality of Chemical Shift and Multiplicity
~7.5 - 7.3	dd	1H	Ar-H (H-6)	This proton is ortho to the fluorine, leading to a downfield shift and coupling to both the adjacent aromatic proton and the fluorine atom.
~7.1 - 6.9	m	2H	Ar-H (H-3, H-4)	These protons are influenced by the electron-donating morpholine group and the electron-withdrawing fluorine and ester groups, resulting in a complex multiplet. Coupling to adjacent protons and the fluorine atom will contribute to the multiplicity.
~3.9	s	3H	-OCH ₃	The methyl protons of the ester group are deshielded by

the adjacent oxygen atom, resulting in a singlet in the downfield region for methyl groups.

~3.8 - 3.7

t

4H

-N(CH₂)₂CH₂O-

The protons on the morpholine ring adjacent to the oxygen atom are in a more deshielded environment compared to those next to the nitrogen.

~3.1 - 3.0

t

4H

-N(CH₂)₂CH₂O-

The protons on the morpholine ring adjacent to the nitrogen atom are slightly more shielded than those next to the oxygen.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Causality of Chemical Shift
~166	C=O	The carbonyl carbon of the ester group is highly deshielded.
~159 (d, $^1J_{CF} \approx 245$ Hz)	C-F	The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly downfield.
~145 (d)	C-N	The carbon attached to the electron-donating morpholine group will be deshielded. A smaller C-F coupling may be observed.
~125 (d)	C-COOCH ₃	The quaternary carbon bearing the ester group.
~120 (d, $^2J_{CF} \approx 22$ Hz)	Ar-CH (C-6)	This aromatic carbon is ortho to the fluorine, resulting in a significant two-bond C-F coupling.
~118 (d)	Ar-CH (C-4)	This carbon is para to the morpholine group and meta to the fluorine.
~115 (d, $^2J_{CF} \approx 25$ Hz)	Ar-CH (C-3)	This aromatic carbon is ortho to the morpholine and meta to the fluorine.
~67	-N(CH ₂) ₂ CH ₂ O-	The carbons of the morpholine ring adjacent to the oxygen are deshielded.
~52	-OCH ₃	The methyl carbon of the ester group.
~50	-N(CH ₂) ₂ CH ₂ O-	The carbons of the morpholine ring adjacent to the nitrogen

are more shielded than those next to the oxygen.

Predicted ^{19}F NMR Data (376 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Causality of Chemical Shift and Multiplicity
-110 to -125	m	Ar-F	The chemical shift of fluorine on an aromatic ring is sensitive to the electronic effects of the other substituents. The morpholino group (electron-donating) and the methyl ester (electron-withdrawing) will influence the final chemical shift. The multiplicity will arise from coupling to the ortho and meta protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.
- Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. The typical spectral range is 4000-400 cm^{-1} .

Predicted IR Absorption Data

Wavenumber (cm^{-1})	Intensity	Assignment	Vibrational Mode
3100-3000	Medium	C-H stretch	Aromatic C-H
2980-2850	Medium	C-H stretch	Aliphatic C-H (morpholine and methyl)
~1725	Strong	C=O stretch	Ester carbonyl
~1600, ~1500	Medium	C=C stretch	Aromatic ring
~1250	Strong	C-O stretch	Ester (asymmetric)
~1120	Strong	C-O-C stretch	Morpholine ether linkage
~1100	Strong	C-O stretch	Ester (symmetric)
~1200	Medium-Strong	C-F stretch	Aryl-Fluoride

The IR spectrum of an ester is often characterized by a "Rule of Three," which refers to the three strong peaks for the C=O and two C-O stretches.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for MS Data Acquisition

- **Sample Introduction:** The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Electron Ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, and it usually results in a prominent protonated molecule $[M+H]^+$.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

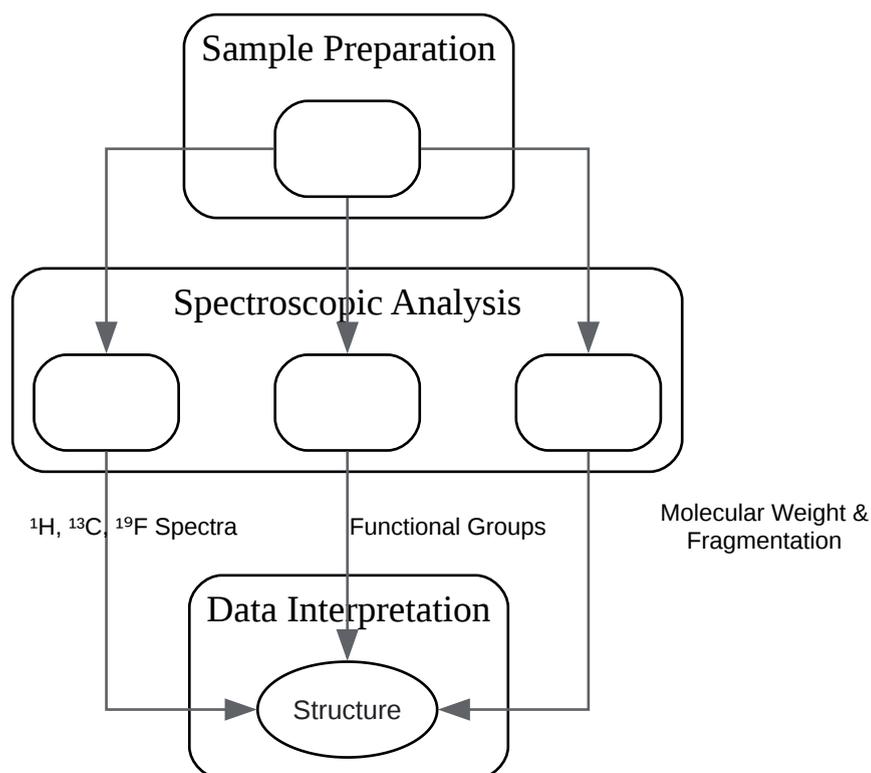
The molecular weight of **Methyl 5-Fluoro-2-morpholinobenzoate** ($C_{12}H_{14}FNO_3$) is 239.24 g/mol .

m/z	Predicted Fragment Ion	Plausible Fragmentation Pathway
239	$[M]^+$	Molecular ion
208	$[M - OCH_3]^+$	Loss of the methoxy radical from the ester group.
181	$[M - COOCH_3]^+$	Loss of the carbomethoxy group.
153	$[M - Morpholine]^+$	Cleavage of the morpholine ring.
91	$[C_7H_7]^+$	Formation of a tropylium ion is a common fragmentation pattern for aromatic compounds.[2]

Aromatic compounds typically show an intense molecular ion peak due to the stability of the aromatic ring.[2] Fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of **Methyl 5-Fluoro-2-morpholinobenzoate**.



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Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for **Methyl 5-Fluoro-2-morpholinobenzoate**. By understanding the expected spectral features and the underlying principles, researchers and drug development professionals can confidently identify and characterize this compound. The provided protocols

for data acquisition ensure a standardized and reliable approach to obtaining high-quality spectroscopic data. While this guide is based on predictive analysis, it serves as a valuable reference for the future experimental characterization of this and structurally related molecules.

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